molecular formula C20H12F2O2 B022858 1,3-Bis(4-fluorobenzoyl)benzene CAS No. 108464-88-6

1,3-Bis(4-fluorobenzoyl)benzene

Cat. No. B022858
M. Wt: 322.3 g/mol
InChI Key: PISLKPDKKIDMQT-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorobenzoyl)benzene is a chemical compound featuring a benzene ring substituted with two 4-fluorobenzoyl groups at the 1 and 3 positions. Such compounds are of interest due to their unique structural, electronic, and optical properties, making them useful in various materials science applications.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, or nucleophilic aromatic substitution. For instance, selectively fluorinated rigid rods based on the 4-pyridylethynyl group have been synthesized using similar methodologies, highlighting the versatility and effectiveness of these approaches in introducing fluorinated aromatic groups into complex molecules (Fasina et al., 2004).

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by high rigidity and planarity due to the presence of aromatic rings and fluorine atoms. These structural features influence the compound's packing motifs in the solid state, as observed in various fluorinated compounds, which do not involve arene-perfluoroarene stacking but instead display a variety of other packing arrangements (Fasina et al., 2004).

Scientific Research Applications

  • Synthesis of High Molecular Weight Polymers : It is utilized in synthesizing high molecular weight poly(arylene ether ketone)s, impacting their physical, thermal, mechanical, and adhesion properties (Yıldız et al., 2001). Similar applications include synthesizing polymers with pendant tertiary butyl groups and poly(ether ketone)s with different side groups, affecting their properties and solubilities (Yıldız et al., 2007); (Kawaguchi & Morikawa, 2018).

  • Molecular Rotors : It is used in creating tetra-N-heterocyclic carbene-Ag(I)-X cubane-type clusters, which function as molecular rotors (Clark et al., 2013).

  • Synthesizing Ligand Complexes : It plays a role in synthesizing complexes of ligands containing the 1,3-bis(thiomethyl)benzene unit, contributing to research in this area (Lucena et al., 1996).

  • Catalysis in Hydrosilylation Reactions : It acts as a catalyst in intermolecular hydrosilylation reactions of alkynes, offering regioselective, stereoselective, and chemoselective outcomes (Andavan et al., 2005).

  • Luminescent Material Synthesis : Its use in synthesizing luminescent dirhenium(I)-double-heterostranded helicate and mesocate complexes, showcasing dual emissions, is noteworthy (Shankar et al., 2014).

  • Metal-Organic Complex Construction : It assists in the construction of copper metal-organic systems based on paddlewheel SBU (Dai et al., 2009).

  • Proton Exchange Membrane Applications : There is potential use in proton exchange membranes for poly(aryl ether) synthesis (McKay et al., 2005).

  • High-Performance Network Formation : It is used in synthesizing polymers that can be cross-linked to form high-performance networks (Walker et al., 1993).

  • Electroluminescent Devices : It's involved in creating blue thermally activated delayed fluorescence materials with high external quantum efficiency for electroluminescent devices (Liu et al., 2015).

  • Transfer Dehydrogenation : It is used in the transfer dehydrogenation of cyclooctane (Zuo & Braunstein, 2012).

  • Polymerization Reactions : 1,3-Bis(4-fluorobenzoyl)benzene is utilized in polymerization reactions for creating high molecular weight polymers (Bhatnagar et al., 1996).

  • Model Compound Studies : It is used in synthesizing model compounds that mimic the thermotropic behavior of specific polymers (Pugh et al., 1997).

  • Antibacterial Activity Studies : Synthesized compounds from 1,3-Bis(4-fluorobenzoyl)benzene have shown antibacterial activity and are correlated with drug likeness and toxicity profiles (Juneja et al., 2013).

  • Synthesis of Fluorine-Containing Polyethers : It reacts with diphenols to give soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).

  • Direct Methanol Fuel Cells Applications : Its derivatives are promising materials for usage in direct methanol fuel cells, offering excellent mechanical properties and high water uptake (Zhang et al., 2009).

Safety And Hazards

1,3-Bis(4-fluorobenzoyl)benzene is considered combustible . When handling this compound, appropriate personal protective equipment (such as dust masks, eyeshields, and gloves) should be used. It is essential to store it safely to prevent accidental ignition .

Future Directions

Research on 1,3-Bis(4-fluorobenzoyl)benzene continues to explore its applications in polymer science, material engineering, and drug delivery systems. Investigating its reactivity with other monomers and optimizing its properties could lead to novel materials with tailored characteristics .

properties

IUPAC Name

[3-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISLKPDKKIDMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350852
Record name 1,3-Bis(4-fluorobenzoyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-fluorobenzoyl)benzene

CAS RN

108464-88-6
Record name 1,3-Bis(4-fluorobenzoyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum trichloride (6.53 g, 49.5 mmol) was added to a solution of isophthaloyl dichloride (5.0 g, 24.8 mmol) in dichloromethane (100 mL). After heating at reflux for 30 min, the monofluorobenzene (2.835 g, 29.5 mmol) was added and stirring was continued at reflux. After stirring over 12 h, the reaction mixture was poured onto the crushed ice. The resulting solution was neutralized with 10% NaOH (100 mL), and extracted with dichloromethane (3×100 mL). The combined organic layer was washed with water, followed by brine and dried over Na2SO4. After the organic layer was concentrated under reduced pressure, purification using flash chromatography (silica gel, hexanes:ethyl acetate, 60:40) afforded 1,3-bis-(4-fluorobenzoyl)benzene 12 (3.37 g, 10.5 mmol) as a white solid in a 42% yield; 1H NMR (500 MHz, CDCl3): δ 8.130 (t, J=1.5 Hz, 1H, ArH), 8.00 (dd, J=7.5 Hz, 1.5 Hz, 1H, ArH), 7.87 (m, 4H, ArH), 7.64 (t, J=8.0 Hz, 1H, ArH), 7.18 (m, 4H, ArH).
Quantity
6.53 g
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reactant
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5 g
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100 mL
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2.835 g
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ice
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100 mL
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Synthesis routes and methods II

Procedure details

Anhydrous aluminum chloride (160.0 g, 1.20 mol) was added to a stirred solution of isophthaloyl chloride (101.5 g, 0.50 mol) dissolved in fluorobenzene (480.5 g, 5.0 mol) over a five to ten minute period. The mixture was stirred at room temperature for one hour and then maintained at 70°-80° C. for four hours. After cooling, the reaction mixture was poured onto approximately 2000 g of ice containing 100 mL of concentrated hydrochloric acid. The resulting suspension was separated by decantation and washed several times with water. The organic layer was distilled to remove excess fluorobenzene and the solid residue was collected by filtration, washed with water, and dried at 100° C. The crude solid was recrystallized from approximately 1000 mL of toluene to afford 130.5 g (81% yield) of 1,3-bis(4-fluorobenzoyl)benzene; m.p. 177.5°-178.5° C.; 1H NMR (CDCl3) δ 6.8-8.3 (m, 12H, aromatic). Anal. Calcd. for C20H12F2O2 : C, 74.53%; H, 3.75%; F, 11.79%. Found: C, 74.33%; H, 3.59%; F, 11.42%.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
101.5 g
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reactant
Reaction Step One
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480.5 g
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reactant
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0 (± 1) mol
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[Compound]
Name
ice
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100 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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